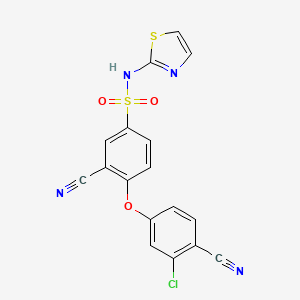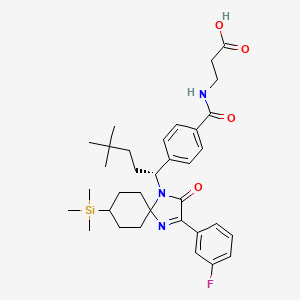
Spiroimidazolone derivative 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiroimidazolone derivative 7 is a compound belonging to the class of spiroimidazolones, which are characterized by a spiro-connected imidazolone ring. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of spiroimidazolone derivatives typically involves cyclization reactions. One common method is the Cu-catalyzed synthesis from 2-(indol-3-yl)cyclohexanones and amidines via an indolyl-mediated cyclization–rearrangement reaction . This method offers advantages such as mild reaction conditions, high atom economy, and the use of easily available starting materials.
Industrial Production Methods: Industrial production methods for spiroimidazolone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary depending on the manufacturer .
Types of Reactions:
Reduction: These compounds can also be reduced to form different reduced derivatives.
Substitution: Substitution reactions are common, where different substituents can be introduced into the imidazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the imidazolone ring .
科学的研究の応用
Spiroimidazolone derivative 7 has a wide range of scientific research applications:
作用機序
スピロイミダゾロン誘導体 7 の作用機序には、特定の分子標的や経路との相互作用が含まれます。たとえば、活性部位に結合することで特定の酵素を阻害し、その活性を阻害する可能性があります。 さらに、タンパク質-タンパク質相互作用を妨害し、細胞機能の変化につながる可能性があります .
類似の化合物:
イミダゾール-4-オン: これらの化合物は、類似のイミダゾロン環構造を共有していますが、置換パターンと生物活性は異なります.
スピロオキシインドール: これらの化合物は、スピロ結合した環系も特徴としていますが、異なるコア構造と特性を持っています.
独自性: スシロイミダゾロン誘導体 7 は、特定のスピロ結合したイミダゾロン環により、明確な化学的および生物学的特性が与えられているため、ユニークです。 様々な化学反応を受ける能力とその多様な用途により、科学研究と産業における貴重な化合物となっています .
類似化合物との比較
Imidazol-4-ones: These compounds share a similar imidazolone ring structure but differ in their substitution patterns and biological activities.
Spirooxindoles: These compounds also feature a spiro-connected ring system but have different core structures and properties.
Uniqueness: Spiroimidazolone derivative 7 is unique due to its specific spiro-connected imidazolone ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research and industry .
特性
分子式 |
C34H46FN3O4Si |
|---|---|
分子量 |
607.8 g/mol |
IUPAC名 |
3-[[4-[(1R)-1-[2-(3-fluorophenyl)-3-oxo-8-trimethylsilyl-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C34H46FN3O4Si/c1-33(2,3)18-16-28(23-10-12-24(13-11-23)31(41)36-21-17-29(39)40)38-32(42)30(25-8-7-9-26(35)22-25)37-34(38)19-14-27(15-20-34)43(4,5)6/h7-13,22,27-28H,14-21H2,1-6H3,(H,36,41)(H,39,40)/t27?,28-,34?/m1/s1 |
InChIキー |
RBMROQXTXSWPGO-IXDCWVCYSA-N |
異性体SMILES |
CC(C)(C)CC[C@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=O)C(=NC23CCC(CC3)[Si](C)(C)C)C4=CC(=CC=C4)F |
正規SMILES |
CC(C)(C)CCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=O)C(=NC23CCC(CC3)[Si](C)(C)C)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


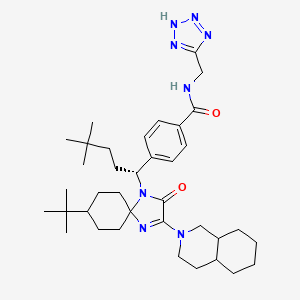
![[(1R,2R,3S,4R)-2,3-dihydroxy-4-[(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]methyl sulfamate](/img/structure/B10836291.png)
![4-(1-Methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide](/img/structure/B10836292.png)



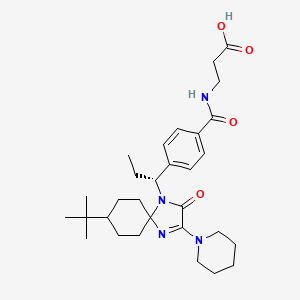
![2-[4-(dimethylamino)-1-[(4-ethoxy-2,6-difluorophenyl)methyl]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10836340.png)
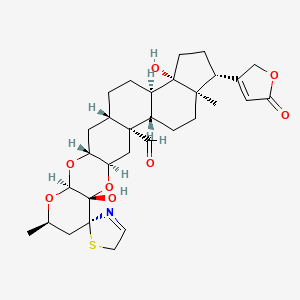
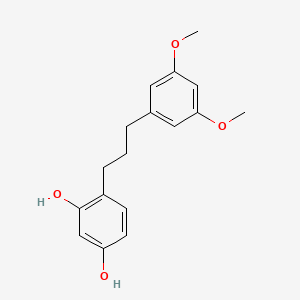
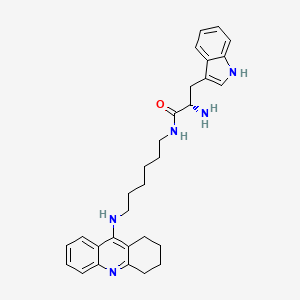
![Cyclohexyl(3-(naphthalen-1-ylsulfonyl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B10836359.png)
